![molecular formula C19H16N4O2 B14106435 N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14106435.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide is a complex organic compound that combines the structural features of benzimidazole and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Pharmacology: The compound is being studied for its potential as an allosteric activator of enzymes like glucokinase.
Industrial Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-hydroxyisoquinoline-4-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C19H16N4O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-18-13-6-2-1-5-12(13)14(11-21-18)19(25)20-10-9-17-22-15-7-3-4-8-16(15)23-17/h1-8,11H,9-10H2,(H,20,25)(H,21,24)(H,22,23) |
Clave InChI |
QQKAKYINAGYDFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


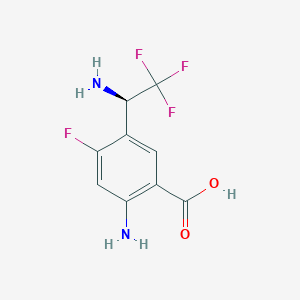
![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106367.png)
![6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14106373.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14106384.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14106385.png)
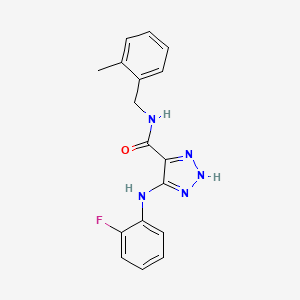
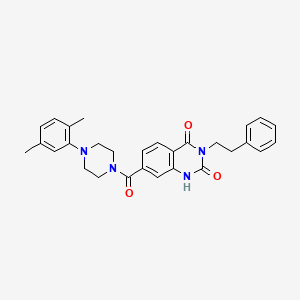
![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106396.png)
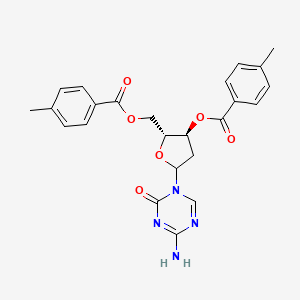
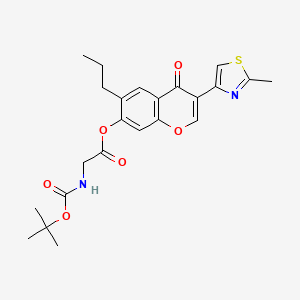
![N-(4-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106417.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106419.png)
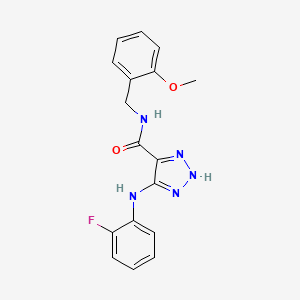
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14106430.png)
